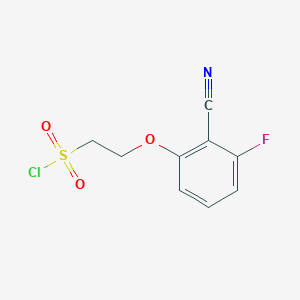

2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18061615

Molecular Formula: C9H7ClFNO3S

Molecular Weight: 263.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClFNO3S |

|---|---|

| Molecular Weight | 263.67 g/mol |

| IUPAC Name | 2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride |

| Standard InChI | InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2 |

| Standard InChI Key | HOAADQPNJDCCJC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2-(2-cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride is C₉H₆ClFNO₃S, with a molecular weight of 277.67 g/mol. The structure comprises a fluorinated aromatic ring bearing a cyano group at the 2-position and an ethanesulfonyl chloride group at the 3-position via an ether linkage. Key structural features include:

-

Aromatic system: The benzene ring’s electronic properties are influenced by the electron-withdrawing fluorine (-F) and cyano (-CN) groups, which direct electrophilic substitution reactions to specific positions.

-

Sulfonyl chloride group (-SO₂Cl): This highly reactive moiety facilitates nucleophilic substitutions, making the compound a precursor for sulfonamides, sulfonate esters, and other derivatives .

Table 1: Comparative Molecular Data of Analogous Sulfonyl Chlorides

The substitution of bromine with a cyano group reduces molecular weight by approximately 39.89 g/mol and alters electronic properties, enhancing the compound’s polarity and potential for hydrogen bonding .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(2-cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride can be achieved through a multi-step protocol:

-

Formation of the Phenolic Intermediate:

-

Etherification:

-

The phenolic intermediate reacts with 2-chloroethanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to form the ethoxy linkage .

-

Optimization Challenges

-

Regioselectivity: Competing reactions at the 2- and 4-positions of the aromatic ring necessitate careful control of reaction conditions (e.g., temperature, solvent polarity) .

-

Purification: Due to the compound’s sensitivity to hydrolysis, chromatography under anhydrous conditions (e.g., silica gel pretreated with triethylamine) is recommended .

Physicochemical Properties

Thermal Stability

The compound’s decomposition temperature is estimated at ~200°C, based on analogs like methyl 2-(triphenylphosphoranylidene)propanoate . The sulfonyl chloride group’s lability necessitates storage at –20°C under inert atmosphere .

Solubility Profile

-

Polar solvents: Highly soluble in dichloromethane, dimethylformamide, and acetonitrile.

-

Aprotic solvents: Limited solubility in hexane or toluene due to polar functional groups .

Table 2: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Boiling Point | ~300°C (decomposes) |

| Density | 1.5–1.6 g/cm³ |

| LogP (Partition Coefficient) | 1.8–2.2 |

Applications in Medicinal Chemistry

Sulfonamide Synthesis

The sulfonyl chloride group reacts efficiently with primary and secondary amines to yield sulfonamides, a class of compounds with broad bioactivity. For example:

-

Antibacterial agents: Sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis .

-

Kinase inhibitors: The electron-withdrawing cyano group enhances binding affinity to ATP pockets in kinases .

Case Study: TNF-α Inhibitor Analog

A structurally related compound, cyclopropanesulfonyl chloride, was used to develop TNF-α converting enzyme (TACE) inhibitors with >100-fold selectivity over MMP-2 . Substituting cyclopropane with the cyano-fluorophenoxy moiety could modulate selectivity and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume